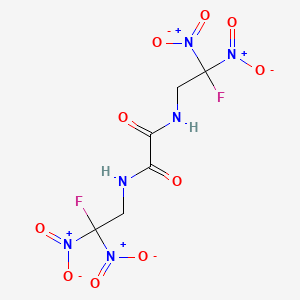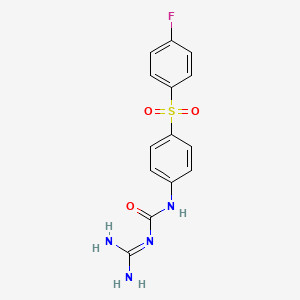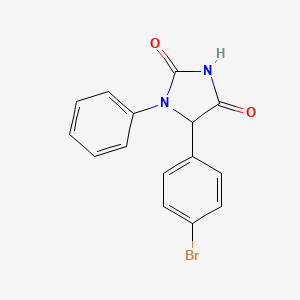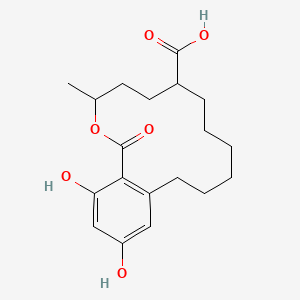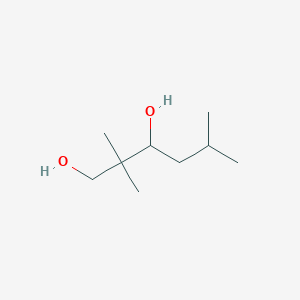
2,2,5-Trimethylhexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethylhexane-1,3-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of corresponding diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where catalysts such as palladium on carbon (Pd/C) are used to facilitate the addition of hydrogen to precursor molecules. The choice of method depends on factors like yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trimethylhexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: CrO3 in acidic medium, PCC in dichloromethane.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, PBr3 in tetrahydrofuran (THF).
Major Products Formed:
- Oxidation leads to the formation of ketones or aldehydes.
- Reduction results in the formation of alkanes.
- Substitution yields alkyl halides.
Scientific Research Applications
2,2,5-Trimethylhexane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylhexane-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various biochemical and chemical processes. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that participate in metabolic pathways .
Comparison with Similar Compounds
2,2,5-Trimethylhexane: A hydrocarbon with a similar carbon skeleton but lacking hydroxyl groups.
2,3,5-Trimethylhexane-2,3-diol: A diol with hydroxyl groups at different positions on the carbon chain.
2,2,3-Trimethylhexane: Another branched hydrocarbon with a different arrangement of methyl groups.
Uniqueness: 2,2,5-Trimethylhexane-1,3-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
33950-44-6 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,2,5-trimethylhexane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-7(2)5-8(11)9(3,4)6-10/h7-8,10-11H,5-6H2,1-4H3 |
InChI Key |
QZWWNTLVHSJFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
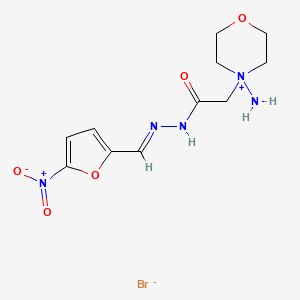
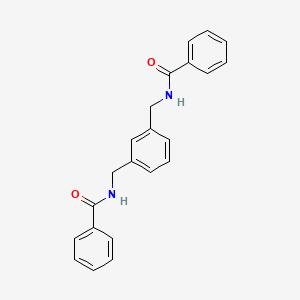
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
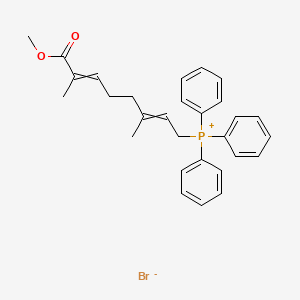
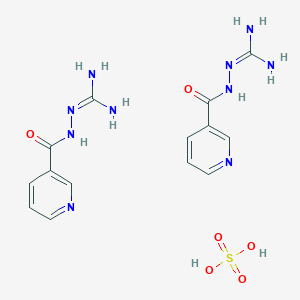
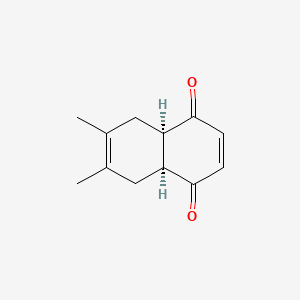
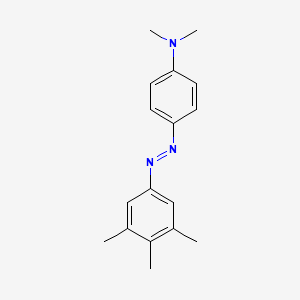
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
